molecular formula C16H14Cl3NO3 B11950232 N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide CAS No. 853316-41-3

N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide

Cat. No.: B11950232
CAS No.: 853316-41-3
M. Wt: 374.6 g/mol
InChI Key: MKYWIULGACTRLD-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxybenzyl group and a trichlorophenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzylamine and 2,4,6-trichlorophenoxyacetic acid.

    Formation of Amide Bond: The amide bond is formed through a condensation reaction between the amine group of 4-methoxybenzylamine and the carboxylic acid group of 2,4,6-trichlorophenoxyacetic acid. This reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The trichlorophenoxy group can be reduced to form a less chlorinated phenoxy group.

    Substitution: The chlorine atoms on the trichlorophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.

Major Products

    Oxidation: Formation of N-(4-Hydroxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide.

    Reduction: Formation of N-(4-Methoxybenzyl)-2-(2,4-dichlorophenoxy)acetamide.

    Substitution: Formation of N-(4-Methoxybenzyl)-2-(2,4,6-trimethoxyphenoxy)acetamide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or specific enzymes. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxybenzyl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(4-Methoxybenzyl)-2-(2,4,6-trimethoxyphenoxy)acetamide
  • N-(4-Hydroxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide

Comparison

Compared to similar compounds, N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide may exhibit unique properties due to the presence of the trichlorophenoxy group, which can influence its reactivity and biological activity. The methoxy group can also affect its solubility and interaction with biological targets.

Properties

CAS No.

853316-41-3

Molecular Formula

C16H14Cl3NO3

Molecular Weight

374.6 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide

InChI

InChI=1S/C16H14Cl3NO3/c1-22-12-4-2-10(3-5-12)8-20-15(21)9-23-16-13(18)6-11(17)7-14(16)19/h2-7H,8-9H2,1H3,(H,20,21)

InChI Key

MKYWIULGACTRLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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